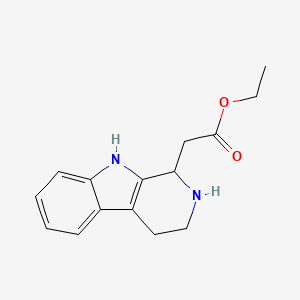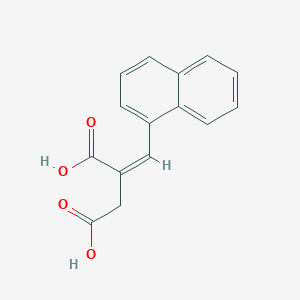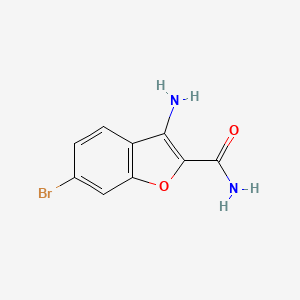![molecular formula C14H9NO4 B11859857 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione CAS No. 5020-72-4](/img/structure/B11859857.png)
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, offers interesting properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are well-known classical methods used for constructing quinoline scaffolds . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols to ensure high yields and environmentally friendly processes . The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) to introduce functional groups at specific positions on the quinoline ring.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is not well-documented. like other quinoline derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to the modulation of biochemical processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
4-Hydroxyquinoline: Another quinoline derivative with significant pharmaceutical and biological importance.
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione stands out due to its unique structure, which combines the quinoline scaffold with additional functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
5020-72-4 |
|---|---|
Molecular Formula |
C14H9NO4 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
9-hydroxy-3-methyl-1H-benzo[g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H9NO4/c1-6-5-8-11(15-14(6)19)13(18)10-7(12(8)17)3-2-4-9(10)16/h2-5,16H,1H3,(H,15,19) |
InChI Key |
HPPOELGXWIJZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)


![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)

![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)

![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)





